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5-bromo-5H-isoquinolin-1-one

Cat. No.: B12359007
M. Wt: 224.05 g/mol
InChI Key: OIDKZCBTDCVDNS-UHFFFAOYSA-N
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Description

Significance of the Isoquinolinone Scaffold in Organic Chemistry

The isoquinoline (B145761) framework is a privileged structural motif in the realm of organic and medicinal chemistry. rsc.orgnih.gov This bicyclic aromatic system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is the core of numerous natural products, particularly alkaloids, and synthetic compounds with significant therapeutic potential. rsc.orgnih.gov The structural diversity and inherent biological activity of isoquinoline-based molecules have made them a compelling target for synthetic chemists for decades. nih.gov

Classic synthetic routes to the isoquinoline core include well-established name reactions such as the Bischler–Napieralski, Pictet–Spengler, and Pomeranz–Fritsch reactions. nih.govacs.org While these methods have been historically significant, modern organic synthesis has seen a surge in the development of novel, more efficient methodologies. nih.gov These include transition-metal-catalyzed cascade reactions, organocatalytic asymmetric syntheses, and catalyst-free protocols, which allow for the construction of complex and diversely functionalized isoquinoline skeletons. nih.govorganic-chemistry.org

The isoquinolinone scaffold, a derivative featuring a ketone group on the pyridine ring, is of particular interest. These compounds serve as crucial intermediates and are present in many pharmacologically active molecules. organic-chemistry.org The reactivity of the isoquinolinone core can be selectively tuned, for instance, through arylation at specific positions like C4 or C8 using different catalytic systems, which further expands its utility in constructing complex molecular architectures. organic-chemistry.org

Overview of Brominated Heterocyclic Compounds in Advanced Synthesis

Brominated heterocyclic compounds are indispensable building blocks in modern synthetic chemistry. The presence of a bromine atom on a heterocyclic ring provides a reactive handle for a wide array of chemical transformations. This versatility makes them valuable precursors for creating more complex molecules with applications ranging from pharmaceuticals to materials science, such as in the development of photovoltaic polymers. ect-journal.kzsemanticscholar.orgresearchgate.net

The introduction of bromine onto a heterocyclic system is often achieved through electrophilic substitution using brominating agents like molecular bromine or, more commonly, N-bromosuccinimide (NBS). orgsyn.orgresearchgate.net The conditions for these reactions can be carefully controlled to achieve high regioselectivity, as demonstrated in the synthesis of 5-bromoisoquinoline (B27571) where the use of NBS in strong acid at low temperatures favors the desired isomer. orgsyn.orggoogle.com The development of more environmentally friendly or "green" bromination methods is also an area of active research. ect-journal.kzsemanticscholar.org

Once synthesized, the bromo-substituent serves as a versatile functional group. It readily participates in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, amination), Grignard reagent formation, and other nucleophilic substitution reactions. orgsyn.orgchemicalbook.com This reactivity allows for the strategic introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of derivatives from a single brominated precursor.

Contextualization of 5-bromo-5H-isoquinolin-1-one within Isoquinolinone Chemistry

This compound (also known as 5-bromoisoquinolin-1(2H)-one) is a specific member of the isoquinolinone family that incorporates the key features of both the isoquinolinone scaffold and a brominated heterocycle. Its structure provides a platform for further chemical modification.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name 5-bromo-2H-isoquinolin-1-one chemicalbook.com
Molecular Formula C₉H₆BrNO chemicalbook.comnih.gov
Molecular Weight 224.05 g/mol chemicalbook.com
CAS Number 190777-77-6 chemicalbook.com
Predicted pKa 12.19 ± 0.20 chemicalbook.com
Predicted Boiling Point 443.2 ± 45.0 °C chemicalbook.com

| Form | Solid | chemicalbook.com |

The synthesis of this compound is not explicitly detailed in readily available literature, but it can be logically inferred from established chemical pathways. A plausible route involves the initial bromination of isoquinoline to form 5-bromoisoquinoline. orgsyn.orgchemicalbook.com This key intermediate can then be converted to the target isoquinolin-1-one derivative, likely through an oxidation or hydrolysis process.

The strategic placement of the bromine atom at the 5-position, combined with the isoquinolinone core, makes this compound a potentially valuable intermediate for synthesizing more elaborate molecules. Research on related structures demonstrates the synthetic utility of the bromo-isoquinolinone motif. For example, various brominated isoquinolinone derivatives have been used as precursors in the construction of fused heterocyclic systems and other complex substituted isoquinolinones. rsc.orgbeilstein-journals.orgrsc.org The bromine atom can act as a site for cross-coupling reactions, while the N-H group of the lactam can be a point for alkylation or acylation, allowing for diversification at multiple points on the molecule.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
5-bromoisoquinolin-1(2H)-one
Isoquinoline
5-bromoisoquinoline
N-bromosuccinimide (NBS)
5-bromo-4-phenyl-2,3-dihydro-9H-isoxazolo[2,3-b]isoquinolin-9-one
5-bromo-2-(2-oxo-2-phenylethyl)benzonitrile

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNO B12359007 5-bromo-5H-isoquinolin-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6BrNO

Molecular Weight

224.05 g/mol

IUPAC Name

5-bromo-5H-isoquinolin-1-one

InChI

InChI=1S/C9H6BrNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5,8H

InChI Key

OIDKZCBTDCVDNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C2=CC=NC(=O)C2=C1)Br

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 5 Bromo 5h Isoquinolin 1 One

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom attached to the C5 position of the isoquinolinone core is a key site for functionalization. Its replacement can proceed through several mechanisms, most notably through transition-metal-catalyzed pathways, as direct nucleophilic aromatic substitution is often challenging.

Direct Nucleophilic Aromatic Substitution (SNAr) Pathways

The direct displacement of an aryl halide by a nucleophile, known as the Nucleophilic Aromatic Substitution (SNAr) reaction, typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.

In 5-bromo-5H-isoquinolin-1-one, the bromine atom is on the benzenoid ring. While the isoquinolinone nucleus contains an electron-withdrawing amide group, its activating effect on the C5 position is not as pronounced as a nitro group would be in a simple benzene (B151609) system. Consequently, the C-Br bond at this position is relatively inert to direct SNAr reactions under standard conditions. The synthetic utility of methods like the Buchwald-Hartwig amination often stems from the shortcomings of classical SNAr reactions, which suffer from limited substrate scope and require harsh conditions for less activated aryl halides. wikipedia.orgacsgcipr.org For these reasons, direct SNAr pathways are not the preferred method for functionalizing the C5 position of this compound.

Transition-Metal-Catalyzed Coupling Reactions at the Bromine-Substituted Position

Transition-metal catalysis provides a powerful and versatile alternative for functionalizing the C5 position by forming new carbon-carbon and carbon-heteroatom bonds under milder conditions than SNAr. researchgate.netmdpi.comrsc.org Palladium-catalyzed cross-coupling reactions are particularly prominent in this context. umb.edu

Suzuki-Miyaura Coupling: This reaction is one of the most efficient methods for forming aryl-aryl bonds. acs.org It involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org This method is valued for its mild conditions and tolerance of a wide range of functional groups. nih.govnih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgdrugfuture.com The process is catalyzed by a palladium complex and requires a base. wikipedia.org The catalytic cycle involves oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination. libretexts.org Intramolecular versions of the Heck reaction are also used to synthesize isoquinolinone derivatives. connectjournals.com

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org It facilitates the coupling of aryl halides with primary or secondary amines, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. wikipedia.orgorganic-chemistry.org The mechanism involves oxidative addition, formation of a palladium-amido complex, and reductive elimination. libretexts.orgnih.gov This reaction has largely replaced harsher classical methods for synthesizing aryl amines. wikipedia.org

Below is a table summarizing representative transition-metal-catalyzed coupling reactions.

Reaction NameCoupling PartnerCatalyst System (Example)Base (Example)Product Type
Suzuki-Miyaura Coupling Arylboronic acid (R-B(OH)₂)PdCl₂(dppf)K₂CO₃5-Aryl-isoquinolin-1-one
Heck Reaction Alkene (e.g., Styrene)Pd(OAc)₂ / PPh₃Et₃N5-Vinyl-isoquinolin-1-one
Buchwald-Hartwig Amination Amine (R₂NH)Pd₂(dba)₃ / BINAPCs₂CO₃5-Amino-isoquinolin-1-one

Electrophilic Aromatic Substitution on the Isoquinolinone Core

The rate-determining step is the initial attack by the electrophile, which disrupts the aromaticity to form a carbocation intermediate (sigma complex). masterorganicchemistry.com Substituents that stabilize this intermediate increase the reaction rate. mnstate.edumasterorganicchemistry.com

A key example is the nitration of the related 5-bromoisoquinoline (B27571). Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (NO₂) onto the ring. The major product formed is 5-bromo-8-nitroisoquinoline, indicating that substitution occurs on the benzenoid ring at a position influenced by the existing substituents. Strongly deactivating groups generally require harsher conditions for substitution to occur. wikipedia.org

ReactionReagentsMajor Product
Nitration HNO₃ / H₂SO₄5-bromo-8-nitroisoquinolin-1-one
Halogenation Br₂ / FeBr₃Polybrominated isoquinolinones

Oxidation and Reduction Transformations of the Heterocyclic Framework

The isoquinolinone core can undergo both oxidation and reduction reactions, targeting either the heterocyclic ring or substituents attached to it.

Oxidation: The dihydroisoquinolinone framework can be oxidized to the corresponding isoquinolinone. For instance, 5-bromo-3,4-dihydro-2H-isoquinolin-1-one can be converted to 5-bromo-1(2H)-isoquinolinone using an oxidizing agent like 2,3-dicyano-5,6-dichloro-1,4-benzoquinone (DDQ). This reaction introduces aromaticity into the heterocyclic ring.

Reduction: Reduction reactions can target different parts of the molecule.

Reduction of Substituents: If an electrophilic substitution has introduced a nitro group (e.g., 5-bromo-8-nitroisoquinolin-1-one), this group can be readily reduced to an amino group (NH₂) using reagents like iron or tin in acidic conditions. This transformation is significant as it converts a meta-directing, deactivating group into an ortho-, para-directing, activating group, enabling further synthetic modifications. mnstate.edu

Reduction of the Heterocyclic Ring: The pyridinone ring of the isoquinolinone can be reduced. For example, after N-alkylation, the ring can be hydrogenated under mild conditions to yield tetrahydroisoquinoline derivatives.

TransformationStarting MaterialReagents (Example)Product
Oxidation 5-bromo-3,4-dihydroisoquinolin-1-oneDDQThis compound
Reduction (Substituent) 5-bromo-8-nitroisoquinolin-1-oneFe / HCl5-bromo-8-aminoisoquinolin-1-one
Reduction (Ring) N-alkyl-5-bromoisoquinolin-1-oneH₂, CatalystN-alkyl-5-bromo-tetrahydroisoquinolin-1-one

Ring-Opening and Ring-Closing Metathesis Reactions in Brominated Isoquinolinone Chemistry

Olefin metathesis has become a powerful tool for constructing cyclic and macrocyclic structures.

Ring-Closing Metathesis (RCM): RCM is a reaction that forms a cyclic alkene from an acyclic diene, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. organic-chemistry.orgwikipedia.org While direct RCM of this compound is not possible, it serves as an excellent scaffold for such reactions. By attaching two alkenyl chains to the nitrogen atom or other positions on the isoquinolinone core, intramolecular metathesis can be used to construct new fused or bridged ring systems. researchgate.net The reaction is driven by the formation of a stable cyclic alkene and the release of a volatile small alkene like ethylene. organic-chemistry.org RCM has been successfully applied to enamines derived from isoquinolines to produce novel polycyclic structures. researchgate.net

Ring-Opening Metathesis (ROM): In contrast to RCM, ring-opening reactions cleave cyclic structures. While less common for the isoquinolinone core itself, related dearomatization and ring-opening strategies exist. chemrxiv.org For instance, certain fused isoquinoline (B145761) systems can undergo ring-opening upon treatment with reagents like bromine. Tandem RCM/ring-opening sequences have also been developed as a synthetic strategy for creating complex molecules from cyclic precursors. beilstein-journals.org

Derivatization Strategies and Functional Group Interconversions Initiated by Bromine

The bromine atom at the C5 position is a versatile functional handle that serves as the starting point for a wide array of derivatization strategies. organic-chemistry.org

Derivatization via Cross-Coupling: As detailed in section 3.1.2, the C-Br bond is readily converted into C-C, C-N, and C-O bonds through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of alkyl, aryl, vinyl, amino, and alkoxy groups, providing access to a vast library of substituted isoquinolinone derivatives.

Functional Group Interconversions: Beyond coupling reactions, the bromine atom can initiate other functional group interconversions.

Lithiation and Grignard Formation: The aryl bromide can be converted into an organolithium or Grignard reagent. These highly nucleophilic species can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new carbon-based functional groups.

Conversion to Other Halogens: While less common, the bromide could potentially be converted to an iodide via a Finkelstein-type reaction to enhance its reactivity in certain coupling reactions.

The interplay between reactions at the bromine atom and subsequent transformations of newly introduced groups (e.g., reduction of a nitro group to an amine, as described in 3.3) forms the basis of complex, multi-step syntheses starting from this compound.

Computational and Theoretical Investigations of 5 Bromo 5h Isoquinolin 1 One

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to characterizing the electronic landscape of a molecule. These calculations help in understanding its stability, reactivity, and the distribution of electrons, which are key to its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, balancing accuracy with computational cost. DFT calculations are used to determine the optimized ground state geometry of 5-bromo-5H-isoquinolin-1-one, which corresponds to the lowest energy conformation of the molecule.

From this optimized structure, various ground state properties can be calculated. These include thermodynamic parameters like enthalpy, entropy, and Gibbs free energy, which provide insights into the molecule's stability. chemrxiv.org Bond lengths, bond angles, and dihedral angles are also determined, offering a precise three-dimensional picture of the molecular structure. For isoquinoline (B145761) derivatives, DFT calculations have been successfully used to determine these geometric parameters, showing good agreement with experimental data where available. researchgate.netresearchgate.net The presence of the bromine atom at the C5 position and the carbonyl group in the isoquinolinone ring system would be expected to influence the planarity and bond lengths of the fused rings due to electronic and steric effects.

Table 1: Illustrative Geometrical Parameters for an Isoquinoline-like Structure Calculated via DFT (Note: This table is illustrative of the type of data obtained from DFT calculations.)

Parameter Bond/Angle Calculated Value
Bond Length C1=O ~1.23 Å
Bond Length N2-C1 ~1.38 Å
Bond Length C5-Br ~1.90 Å
Bond Angle C8a-C1-N2 ~118°
Bond Angle C4a-C5-Br ~120°

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. chemrxiv.org Conversely, a small gap indicates that a molecule is more reactive. For this compound, the HOMO is expected to be distributed primarily over the electron-rich aromatic system, while the LUMO would likely be centered on the electron-deficient parts of the molecule, including the carbonyl group. The energy of these orbitals and their gap dictates the molecule's electronic transitions, influencing its UV-Visible absorption spectrum.

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations (Note: The values are hypothetical and for illustrative purposes.)

Molecular Orbital Energy (eV) Description
LUMO -1.5 Lowest Unoccupied Molecular Orbital
HOMO -6.2 Highest Occupied Molecular Orbital

| HOMO-LUMO Gap | 4.7 | Energy difference (ELUMO - EHOMO) |

The distribution of electric charge within a molecule is crucial for understanding its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge landscape. The MEP is plotted onto the electron density surface of the molecule, with different colors indicating regions of varying electrostatic potential.

Typically, red colors signify regions of negative potential, which are rich in electrons and prone to electrophilic attack. These areas often correspond to lone pairs on heteroatoms like oxygen and nitrogen. Blue colors indicate regions of positive potential, which are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP map would be expected to show a significant negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The hydrogen atom on the nitrogen (N-H) would likely be a site of positive potential. This analysis is vital for predicting non-covalent interactions, such as hydrogen bonding, and for understanding how the molecule might bind to a biological receptor. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and confirm molecular structures.

Infrared (IR) and Raman spectroscopy are experimental techniques that probe the vibrational modes of a molecule. ksu.edu.sauni-siegen.de Computational frequency calculations, typically performed using DFT, can predict the wavenumbers and intensities of these vibrations. su.se Each calculated frequency corresponds to a specific normal mode of vibration, such as bond stretching, bending, or rocking. nist.gov

For this compound, key predicted vibrations would include:

C=O stretch: A strong, characteristic absorption in the IR spectrum, typically around 1650-1680 cm⁻¹.

N-H stretch: A notable band in the region of 3200-3400 cm⁻¹.

Aromatic C-H and C=C stretching: Multiple bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

C-Br stretch: A vibration at lower frequencies, typically below 800 cm⁻¹.

By comparing the calculated vibrational spectrum with an experimental one, a detailed assignment of the observed bands can be made, confirming the presence of specific functional groups and providing strong evidence for the molecule's structure. researchgate.net

Table 3: Illustrative Calculated Vibrational Frequencies and Their Assignments (Note: This table demonstrates the output of a frequency calculation and is not specific data for the title compound.)

Calculated Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3350 Medium N-H stretch
3080 Weak Aromatic C-H stretch
1675 Strong C=O stretch
1605 Medium Aromatic C=C stretch
1450 Medium C-H bend

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for organic structure elucidation. Computational methods, particularly DFT using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. mdpi.com These predictions are based on calculating the magnetic shielding tensor for each nucleus in the optimized molecular structure. liverpool.ac.uk

The predicted chemical shifts for this compound would reflect its electronic environment. For instance:

The protons on the aromatic rings would resonate in the typical aromatic region (δ 7.0-8.5 ppm), with their exact shifts influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group.

The N-H proton would likely appear as a broad signal at a downfield shift.

In the ¹³C NMR spectrum, the carbonyl carbon (C=O) would be the most downfield signal, typically appearing above δ 160 ppm.

Comparing calculated shifts with experimental data can be crucial for assigning signals, especially in complex molecules, and can help distinguish between potential isomers. nih.govpdx.edu

Table 4: Example of Predicted vs. Experimental ¹H NMR Chemical Shifts (Note: This table is a template showing how predicted data is compared to experimental values.)

Proton Predicted δ (ppm) Experimental δ (ppm)
H-3 6.8 6.7
H-4 7.5 7.4
H-6 7.9 7.8
H-7 7.6 7.5
H-8 8.2 8.1

Mechanistic Studies of Chemical Reactions Involving this compound

Computational methods are indispensable for mapping the intricate details of reaction mechanisms, offering insights that are often inaccessible through experimental means alone.

The synthesis of isoquinolinone scaffolds can proceed through various routes, and computational chemistry is crucial for elucidating the most likely pathways. researchgate.net Density Functional Theory (DFT) is a commonly employed method to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. researchgate.netsmu.edu By calculating the energy of these stationary points, the activation energy (energy barrier) for a given step can be determined, allowing chemists to predict the feasibility and rate of a reaction. smu.edu

For a hypothetical reaction involving a bromo-isoquinolinone, such as a palladium-catalyzed cyclization, computational analysis would involve:

Geometry Optimization: Calculating the lowest-energy structure for all species involved.

Frequency Calculations: Confirming that reactants and products are true minima on the potential energy surface (no imaginary frequencies) and that transition states are first-order saddle points (exactly one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the path from the transition state down to the reactant and product to ensure the correct connection. smu.edu

Table 1: Hypothetical DFT-Calculated Energy Barriers for a Key Reaction Step This table presents illustrative data typical for transition state analysis in heterocyclic chemistry.

Pathway Transition State (TS) Activation Energy (kcal/mol) Reaction Energy (kcal/mol)
Concerted Cyclization TS1 25.4 -15.2
Stepwise (Step 1) TS2a 29.8 +3.5

Solvents can dramatically influence reaction outcomes, and computational models are vital for understanding these effects. nih.govmedjchem.com In the synthesis of isoquinolinones, the choice of solvent can determine the chemoselectivity, favoring the formation of one isomer over another. researchgate.netnih.gov Theoretical models can account for solvent effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., Polarizable Continuum Model, PCM). This approach is computationally efficient for estimating how a solvent stabilizes charged intermediates or transition states. medjchem.com

Explicit Solvation Models: A finite number of individual solvent molecules are included in the calculation. This is more computationally intensive but is crucial when the solvent actively participates in the reaction, for instance, through hydrogen bonding to a transition state. nih.gov

Computational catalysis modeling helps in understanding how catalysts, such as palladium complexes, lower the activation energy of a reaction. rsc.orgmdpi.com These studies can reveal the geometry of the active catalytic species, the nature of substrate-catalyst binding, and the electronic factors that promote the reaction. nih.govictp.it By modeling the entire catalytic cycle, researchers can predict which catalyst structures might be most effective. mdpi.com

Conformational Analysis and Tautomerism Studies of Isoquinolinone Derivatives

The isoquinolinone core is subject to conformational nuances and prototropic tautomerism, both of which can be effectively studied using computational methods. mdpi.comnih.gov

Tautomerism is a critical phenomenon in heterocyclic systems. wiley-vch.de For isoquinolin-1-one derivatives, a key equilibrium exists between the amide (lactam) form and the hydroxy-isoquinoline (lactim) form. mdpi.comresearchgate.net DFT calculations can accurately predict the relative energies of these tautomers, revealing which form is more stable in the gas phase and in different solvents. nih.gov The stability is governed by factors such as aromaticity, intramolecular hydrogen bonding, and intermolecular interactions with the solvent. mdpi.com For most isoquinolin-1-ones, the amide tautomer is significantly more stable.

Conformational analysis focuses on the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. nih.gov For a molecule like this compound, this would involve analyzing the puckering of the non-aromatic ring and the orientation of substituents. Computational methods can identify stable conformers (energy minima) and the transition states that connect them, providing insight into the molecule's flexibility and the population of different conformers at thermal equilibrium. nih.gov

Table 2: Example Calculated Relative Stabilities of Isoquinolinone Tautomers Illustrative data based on typical findings for similar heterocyclic systems.

Tautomeric Form Method/Basis Set Relative Energy (kcal/mol) (Gas Phase) Relative Energy (kcal/mol) (Aqueous)
Amide (Lactam) B3LYP/6-311++G** 0.0 (Most Stable) 0.0 (Most Stable)

Advanced Computational Methodologies in Heterocyclic Chemistry

The study of heterocyclic compounds like this compound benefits from a wide array of sophisticated computational techniques. mdpi.comresearchgate.net

Density Functional Theory (DFT): This is the workhorse of modern computational chemistry, providing a balance of accuracy and computational cost for determining molecular structures, energies, and properties. researchgate.nettandfonline.comresearchgate.netscirp.org Functionals like B3LYP are commonly used for organic and heterocyclic systems. researchgate.net

Time-Dependent DFT (TD-DFT): This method is used to calculate excited-state properties, such as UV-visible absorption spectra, helping to interpret experimental spectroscopic data. medjchem.comnih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of electron distribution within a molecule. researchgate.net It helps in understanding charge transfer, conjugative interactions, and the nature of chemical bonds, which are fundamental to reactivity. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM): For very large systems, such as an enzyme active site or a complex solvated system, QM/MM methods are employed. rsc.org The reactive core is treated with a high-level quantum mechanics method, while the surrounding environment is modeled using less computationally expensive molecular mechanics force fields.

Ab Initio Methods: High-accuracy methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used for smaller systems or to benchmark DFT results, providing a more rigorous theoretical treatment at a higher computational cost. researchgate.net

These advanced methodologies, applied in concert, provide a comprehensive in-silico toolkit for predicting the structure, reactivity, and properties of complex heterocyclic molecules. mdpi.commdpi.com

Applications of 5 Bromo 5h Isoquinolin 1 One As a Key Synthetic Intermediate

Building Block for Complex Polycyclic and Fused Heterocyclic Systems

The reactivity of 5-bromo-5H-isoquinolin-1-one allows it to be a foundational component in the synthesis of more complex, multi-ring systems. These reactions often involve creating new rings that are fused to the original isoquinolinone structure, leading to novel chemical entities with potential pharmaceutical applications.

The isoquinolinone framework can be fused with five-membered heterocycles like isoxazole and isoxazolidine to create novel hybrid molecules. nih.gov Synthetic strategies to achieve these fused systems often rely on multi-step processes, such as 1,3-dipolar cycloaddition reactions. nih.govresearchgate.net In these pathways, a suitably functionalized isoquinolinone derivative can react with nitrones or nitrile oxides to form the desired fused isoxazolidine or isoxazole rings, respectively. nih.gov The resulting fused structures are of significant interest due to the prevalence of both isoquinolinone and isoxazole moieties in biologically active compounds. researchgate.netnih.gov

Fused HeterocycleGeneral Synthetic MethodKey Intermediates
Isoxazolidine-Isoquinolinone1,3-Dipolar CycloadditionNitrones
Isoxazole-Isoquinolinone1,3-Dipolar Cycloaddition, Oxidation/CyclisationNitrile Oxides

The pyrrolo[2,1-α]isoquinoline core is a structural element found in many bioactive natural products, including lamellarin alkaloids known for their cytotoxic properties. nih.govrsc.org One of the primary methods for constructing this N-bridgehead heterocyclic system is the 1,3-dipolar cycloaddition reaction of isoquinolinium N-ylides with various dipolarophiles. nih.gov Synthetic routes can be designed where a 5-bromo-isoquinolinone derivative is elaborated into a key precursor for such cycloadditions, ultimately leading to the formation of the pyrrolo[2,1-α]isoquinoline skeleton. rsc.org This approach is crucial for generating libraries of novel compounds for anticancer drug discovery. nih.gov

The synthesis of isoindolo[2,1-b]isoquinolin-5,7-dione derivatives represents another important application of isoquinolinone chemistry. These complex tetracyclic structures are assembled through various synthetic strategies. While specific examples starting directly from this compound are specialized, the principles of palladium-catalyzed carbonylative coupling reactions demonstrate a powerful method for constructing such fused systems from halo-aromatic precursors. This highlights the potential of using the bromo-substituent as a reactive site for intramolecular cyclization and annulation strategies to build the isoindolo[2,1-b]isoquinoline framework.

Precursor for Further Functionalization of Isoquinolinone Scaffolds

The bromine atom at the 5-position serves as an excellent leaving group in various cross-coupling reactions and a handle for further modifications, including the introduction of nitrogen-based functional groups.

In many synthetic pathways, a nitro group is introduced onto the isoquinoline (B145761) ring alongside the bromine atom, for instance, in 5-bromo-8-nitroisoquinoline. researchgate.net This nitro group can be readily reduced to a primary amine (amino group). masterorganicchemistry.comwikipedia.org This transformation is highly valuable as it converts a strongly electron-deactivating group into a strongly electron-donating and activating group, significantly altering the molecule's electronic properties and reactivity. masterorganicchemistry.com The resulting aminoisoquinoline can then serve as a versatile precursor for further derivatization.

Common reagents for this reduction include:

Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel. commonorganicchemistry.com

Metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with HCl. wikipedia.orgcommonorganicchemistry.com

Tin(II) chloride (SnCl2). wikipedia.org

This reduction is a key step in the synthesis of various 8-substituted isoquinoline and tetrahydroisoquinoline derivatives. researchgate.net

The carbon-bromine bond in 5-bromo-isoquinolinone derivatives is ideally suited for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental to modern organic synthesis and allow for the introduction of a wide variety of substituents onto the isoquinolinone core.

Key cross-coupling reactions include:

Suzuki Reaction : This reaction couples the bromo-isoquinolinone with an organoboron compound (like a boronic acid or ester) to form a new C-C bond, allowing for the introduction of various alkyl and aryl groups. wikipedia.orgorganic-chemistry.org This method is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.org

Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the bromo-isoquinolinone with an amine. wikipedia.orglibretexts.org It is a powerful method for synthesizing arylamino-substituted isoquinolinones and is compatible with a broad range of amine substrates. ias.ac.inacsgcipr.org

These coupling reactions are often performed on protected isoquinolinone derivatives to enhance reactivity and yield. The ability to introduce diverse functional groups via these methods makes this compound a valuable precursor for creating libraries of compounds for pharmaceutical screening.

ReactionCoupling PartnerBond FormedIntroduced SubstituentCatalyst System
Suzuki CouplingOrganoboron Reagent (R-B(OH)₂)C-CAlkyl, ArylPalladium Complex
Buchwald-Hartwig AminationAmine (R-NH₂)C-NArylamino, AlkylaminoPalladium Complex + Ligand

Role in the Synthesis of Biologically Relevant Isoquinoline Alkaloid Analogs

The isoquinoline alkaloid family encompasses a vast array of natural products with significant and diverse biological activities. However, the direct isolation of these compounds from natural sources can be challenging, and their native structures are not always optimized for therapeutic use. Consequently, there is substantial interest in the laboratory synthesis of analogs of these natural products to improve potency, selectivity, and pharmacokinetic properties.

This compound serves as an excellent starting scaffold for generating such analogs. The bromine atom at the C-5 position is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Buchwald-Hartwig reactions. These methodologies allow for the regioselective formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for mimicking the substitution patterns found in naturally occurring isoquinoline alkaloids.

For instance, the core structure of many benzylisoquinoline alkaloids can be mimicked by introducing aryl or benzyl groups at the C-5 position via a Suzuki coupling reaction. By reacting this compound with a variety of substituted arylboronic acids, chemists can systematically explore how different substitution patterns on the appended "benzyl" fragment affect biological activity. This approach facilitates the generation of analogs of compounds like papaverine or salsolidine.

A pertinent example of creating biologically relevant isoquinoline-based structures is in the development of enzyme inhibitors. The thieno[2,3-c]isoquinolin-5(4H)-one (TIQ-A) core, for example, is a known inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial in DNA repair and a target for cancer therapy. nih.gov Although TIQ-A itself is a potent but non-selective PARP inhibitor, its backbone serves as a valuable scaffold for developing more specific inhibitors. nih.gov Using this compound, medicinal chemists can synthesize a wide range of analogs by applying palladium-catalyzed coupling reactions to introduce fragments that can interact with specific residues in the active sites of different PARP family enzymes, thereby engineering selectivity.

The following table illustrates a representative synthetic scheme for creating isoquinoline alkaloid analogs using Suzuki cross-coupling.

EntryBoronic Acid PartnerCatalyst SystemProductPotential Alkaloid Class Mimicked
1Phenylboronic acidPd(PPh₃)₄, K₂CO₃5-phenyl-5H-isoquinolin-1-oneSimple Isoquinoline
24-Methoxybenzylboronic acidPd(dppf)Cl₂, Cs₂CO₃5-(4-methoxybenzyl)-5H-isoquinolin-1-oneBenzylisoquinoline
33,4-Dimethoxyphenylboronic acidPd(OAc)₂, SPhos, K₃PO₄5-(3,4-dimethoxyphenyl)-5H-isoquinolin-1-oneTetrahydroisoquinoline (after reduction)
4Naphthalen-1-ylboronic acidPd₂(dba)₃, XPhos, K₃PO₄5-(naphthalen-1-yl)-5H-isoquinolin-1-oneNaphthylisoquinoline

This table is representative of common synthetic strategies and does not correspond to a specific cited study.

Strategic Use in Diversified Library Synthesis for Chemical Biology Research

Chemical biology relies on small molecules to probe and modulate biological processes. mdpi.com Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules that can be screened for novel biological activities. mdpi.com The goal of DOS is not to synthesize a single target molecule, but to efficiently create a library of distinct compounds that cover a broad area of chemical space.

This compound is an ideal substrate for DOS and parallel synthesis, which is a key technique in building chemical libraries. Its utility stems from the reliable and versatile nature of palladium-catalyzed cross-coupling reactions, which can be performed in parallel on small scales, often in 96-well plate formats.

By setting up an array of reactions where each well contains this compound and a different coupling partner, a large and diverse library of 5-substituted isoquinolin-1-ones can be generated rapidly. For example, a library can be constructed by reacting the common bromo-isoquinolinone core with hundreds of different commercially available boronic acids (for Suzuki coupling), organostannanes (for Stille coupling), or amines (for Buchwald-Hartwig amination). This approach allows for the systematic introduction of a wide variety of functional groups and structural motifs at the C-5 position.

The resulting library of compounds can then be subjected to high-throughput screening (HTS) against various biological targets, such as enzymes or receptors, to identify "hit" compounds with desired biological effects. The modular nature of this synthetic approach is also highly advantageous for follow-up studies. Once a hit is identified, the structure-activity relationship (SAR) can be readily explored by synthesizing a focused, second-generation library of analogs based on the initial hit. This iterative process is a cornerstone of modern drug discovery and chemical genetics.

The table below outlines a hypothetical parallel synthesis scheme for generating a diversified library from this compound.

Reaction TypeCoupling Partners (Examples)Reaction Conditions (General)Library Member ScaffoldDiversity Elements
Suzuki CouplingAryl-B(OH)₂, Heteroaryl-B(OH)₂, Alkyl-BF₃KPd catalyst, Base, Solvent5-Aryl/Heteroaryl/Alkyl-isoquinolin-1-oneVaried electronic properties, size, and H-bonding capability
Buchwald-Hartwig AminationPrimary Amines (R-NH₂), Secondary Amines (R₂NH)Pd catalyst, Ligand, Base, Solvent5-(Amino)-isoquinolin-1-oneIntroduction of basic centers, varied lipophilicity
Sonogashira CouplingTerminal Alkynes (R-C≡CH)Pd/Cu catalyst, Base, Solvent5-(Alkynyl)-isoquinolin-1-oneRigid, linear linkers for probing deep binding pockets
Heck CouplingAlkenes (e.g., acrylates, styrenes)Pd catalyst, Base, Solvent5-(Alkenyl)-isoquinolin-1-oneIntroduction of conjugated systems and Michael acceptors

This table illustrates the strategic application of various cross-coupling reactions for library diversification and does not represent a single experimental study.

This strategic use of this compound enables the efficient exploration of the chemical space around the privileged isoquinolin-1-one scaffold, maximizing the potential for discovering novel probes and leads for chemical biology and medicinal chemistry research.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Greener Synthetic Routes

The traditional synthesis of isoquinolinone derivatives often involves multi-step procedures with harsh reaction conditions, the use of hazardous reagents, and the generation of significant chemical waste. nih.gov The future direction for the synthesis of 5-bromo-5H-isoquinolin-1-one is firmly rooted in the principles of green chemistry. The focus will be on developing methodologies that are not only efficient but also environmentally benign.

Key areas of development include:

Energy-Efficient Methodologies: The adoption of energy-efficient techniques like microwave irradiation and ultrasound-assisted synthesis is anticipated to become more widespread. nih.gov These methods can significantly reduce reaction times and energy consumption compared to conventional heating.

Atom-Economical Reactions: Future synthetic strategies will prioritize atom economy, designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. This can be achieved through cascade or domino reactions that combine multiple transformations in a single pot.

Eco-Friendly Brominating Agents: The use of hazardous molecular bromine is a significant drawback in traditional bromination reactions. nih.gov Research will likely focus on employing safer and more environmentally friendly brominating agents, such as N-bromosuccinimide (NBS) or in situ generation of bromine from bromide-bromate salts, which only produce aqueous salt solutions as byproducts. cambridgescholars.comcambridgescholars.com

Green Chemistry PrincipleApplication in this compound Synthesis
Use of Benign SolventsReplacing chlorinated solvents with water or ethanol. chemistryviews.org
Recyclable CatalystsDevelopment of solid-supported or biphasic catalysts. nih.gov
Energy EfficiencyApplication of microwave or ultrasound irradiation. nih.gov
Atom EconomyDesigning one-pot, multi-component reactions.
Safer ReagentsUtilizing NBS or bromide-bromate salts for bromination. cambridgescholars.comorgsyn.org

Exploration of Novel Reactivity Patterns for Brominated Isoquinolinones

The bromine atom at the 5-position of the isoquinolinone core is a versatile functional handle that opens up a plethora of possibilities for further chemical modifications. While classical cross-coupling reactions are well-established, future research will delve into uncovering novel reactivity patterns of this compound.

Emerging areas of exploration include:

C-H Activation/Functionalization: Direct functionalization of the C-H bonds on the isoquinolinone scaffold, guided by the bromo substituent, could lead to the efficient synthesis of highly decorated molecules. This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences.

Photoredox Catalysis: The use of visible light-driven photoredox catalysis can enable novel transformations that are not accessible through traditional thermal methods. This could include radical-mediated reactions for the introduction of various functional groups at the 5-position or other sites on the molecule.

Domino and Cascade Reactions: Designing elegant one-pot reactions where an initial transformation of the bromo group triggers a cascade of subsequent reactions will be a key focus. This can lead to the rapid construction of complex molecular architectures from simple precursors.

Nucleophilic Aromatic Substitution (SNAr): While SNAr reactions are known, exploring their scope and limitations with a wider range of nucleophiles under mild and sustainable conditions will be a valuable pursuit. acs.org The electronic nature of the isoquinolinone ring system, influenced by the bromine atom, could lead to unexpected reactivity and selectivity.

Advanced Computational Modeling for Rational Design and Discovery

Computational chemistry is poised to play an increasingly integral role in guiding the synthesis and application of this compound derivatives. Advanced computational modeling will enable the rational design of new molecules with desired properties and the prediction of their reactivity, thereby reducing the need for extensive and often resource-intensive experimental screening.

Key computational approaches will include:

Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound. tandfonline.comresearchgate.net This understanding can be used to predict the most likely sites for electrophilic or nucleophilic attack, to rationalize observed reaction outcomes, and to design more efficient synthetic routes.

In Silico Screening and Drug Design: For applications in medicinal chemistry, computational tools will be employed for the in silico design of novel isoquinolinone-based compounds. mdpi.comnih.gov This involves techniques like molecular docking to predict the binding affinity of designed molecules to biological targets and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess their drug-like properties. researchgate.net

Reaction Mechanism Elucidation: Computational modeling can be instrumental in elucidating the mechanisms of novel reactions involving this compound. By mapping out the potential energy surfaces of different reaction pathways, researchers can identify the most favorable routes and design catalysts or reaction conditions to enhance selectivity and yield.

Computational MethodApplication for this compound
Density Functional Theory (DFT)Prediction of reactivity, electronic properties, and spectroscopic data. tandfonline.com
Molecular DockingIn silico screening for potential biological targets. nih.gov
ADMET PredictionAssessment of drug-likeness of designed derivatives. researchgate.net
Reaction Pathway ModelingElucidation of mechanisms for novel transformations.

Integration with Machine Learning and Artificial Intelligence in Chemical Synthesis

The convergence of chemistry with machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. mdpi.com For this compound, these technologies will accelerate the discovery of new reactions, optimize synthetic protocols, and even enable automated synthesis.

Future applications of AI and ML in this area include:

Reaction Prediction and Optimization: Machine learning models, trained on large datasets of chemical reactions, can predict the outcome of a reaction involving this compound with a given set of reagents and conditions. digitellinc.comchemai.io This predictive power can be used to rapidly screen for optimal reaction conditions, saving significant experimental time and resources.

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes to this compound and its derivatives. By analyzing vast networks of chemical reactions, these tools can identify creative and non-intuitive synthetic strategies that might be overlooked by human chemists.

Automated Synthesis: The integration of AI with robotic platforms for automated synthesis will enable the rapid and efficient production of libraries of this compound derivatives. mdpi.com This will be particularly valuable for high-throughput screening in drug discovery and materials science.

De Novo Drug Design: Generative AI models can design novel isoquinolinone-based molecules with specific desired properties from scratch. These models can learn the underlying patterns in chemical space and generate new molecular structures that are predicted to be active against a particular biological target.

The future of research on this compound is bright and will be characterized by a multidisciplinary approach that combines cutting-edge synthetic chemistry with the latest advancements in computational and data science. This will not only lead to a deeper understanding of the fundamental chemistry of this important molecule but also pave the way for its application in a wide range of fields, from sustainable chemistry to medicine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.